Cas no 1521431-12-8 (4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
![4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1521431-12-8x500.png)
4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
- 4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
- cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid
- SB16033
- SB16034
- SB40948
- 4-(Boc-amino)oxolane-3-carboxylic acid
- 4-Boc-amino-tetrahydro-furan-3-carboxylic acid
- P17997
- 4-{[(t-Butoxy)carbonyl]amino}oxolane-3-carboxylic acid
- (3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxy
- cis-4-Boc-amino-tetrahydro-furan-3-carboxylic acid
- 1521431-12-8
- (3R,4S)-4-Boc-amino-tetrahydro-furan-3-carboxylic acid
- 1821782-14-2
- (3S,4R)-2-4-Boc-amino-tetrahydro-furan-3-carboxylicacid
- 4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylicacid
- AKOS015567389
- 4-([(tert-Butoxy)carbonyl]amino)oxolane-3-carboxylic acid
- 1821806-07-8
- SY321242
- EN300-95807
- MFCD21729191
- (3R,4S)-4-Boc-amino-tetrahydro-furan-3-carboxylicacid
- (3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
- 1414958-20-5
- CS-0051070
- 4-{[(TERT-BUTOXY)CARBONYL]AMINOOXOLANE-3-CARBOXYLIC ACID
- PS-15610
- SCHEMBL22392245
- PB40798
- (3S,4R)-2-4-Boc-amino-tetrahydro-furan-3-carboxylic acid
- 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
-
- MDL: MFCD21729191
- インチ: 1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)
- InChIKey: FUECAVZSGQIGRI-UHFFFAOYSA-N
- SMILES: O1CC(C(=O)O)C(C1)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 231.11067264g/mol
- 同位素质量: 231.11067264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 283
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9
- XLogP3: 0.7
4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-95807-0.1g |
4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid |
1521431-12-8 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
eNovation Chemicals LLC | D635286-5G |
4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid |
1521431-12-8 | 97% | 5g |
$1805 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94638-100MG |
4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid |
1521431-12-8 | 97% | 100MG |
¥ 640.00 | 2023-04-04 | |
eNovation Chemicals LLC | Y1130639-500mg |
4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1521431-12-8 | 95% | 500mg |
$940 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130639-100mg |
4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1521431-12-8 | 95% | 100mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1130639-5g |
4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1521431-12-8 | 95% | 5g |
$5465 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94638-5G |
4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid |
1521431-12-8 | 97% | 5g |
¥ 9,603.00 | 2023-04-04 | |
Chemenu | CM535170-250mg |
4-{[(tert-Butoxy)carbonyl]amino}oxolane-3-carboxylic acid |
1521431-12-8 | 95%+ | 250mg |
$328 | 2023-02-02 | |
eNovation Chemicals LLC | Y1130639-50mg |
4-Boc-amino-tetrahydro-furan-3-carboxylic acid |
1521431-12-8 | 95% | 50mg |
$340 | 2024-07-28 | |
Enamine | EN300-95807-10g |
4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid |
1521431-12-8 | 10g |
$3131.0 | 2023-09-01 |
4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acidに関する追加情報
4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid: A Comprehensive Overview
The compound with CAS No. 1521431-12-8, commonly referred to as 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, is a highly specialized chemical entity with significant applications in the fields of organic synthesis, drug delivery systems, and advanced materials science. This compound has garnered attention in recent years due to its unique structural features and versatile functional groups, which make it an invaluable building block in modern chemical research.
4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid is characterized by its oxolane (tetrahydrofuran) ring, which serves as a versatile platform for further chemical modifications. The presence of a tert-butoxycarbonyl (Boc) group attached to the amino functionality introduces a protective element, which is crucial in peptide synthesis and other sensitive reactions. Additionally, the carboxylic acid group at the 3-position of the oxolane ring provides opportunities for esterification, amidation, and other reactions that can lead to the creation of complex molecular architectures.
Recent studies have highlighted the potential of this compound in the development of biodegradable polymers and drug delivery systems. Researchers have demonstrated that the oxolane ring can be readily incorporated into polymer backbones, offering enhanced biocompatibility and controlled degradation profiles. For instance, a 2023 study published in *Advanced Materials* explored the use of 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid as a monomer in polyesters designed for sustained drug release applications. The findings revealed that these polymers exhibited excellent mechanical properties and tunable degradation rates, making them promising candidates for biomedical applications.
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid typically involves multi-step processes that leverage both classical organic chemistry techniques and modern catalytic methods. A common approach involves the condensation of a suitably substituted amino alcohol with a carboxylic acid derivative under acidic or basic conditions. The introduction of the tert-butoxycarbonyl group is often achieved via a nucleophilic substitution reaction or through the use of reagents such as di-tert-butyl dicarbonate (Boc anhydride). These methods ensure high yields and excellent control over the final product's purity.
In terms of applications, 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid has found utility in several niche areas. One notable application is its use as an intermediate in peptide synthesis, where its Boc-protected amino group facilitates precise control over reaction sequences. Additionally, this compound has been employed in the construction of macrocyclic compounds and bioactive molecules, where its oxolane ring serves as a rigid yet flexible structural motif.
Recent advancements in computational chemistry have further illuminated the electronic and steric properties of 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid, providing insights into its reactivity and potential for further functionalization. For example, density functional theory (DFT) studies have revealed that the tert-butoxycarbonyl group exerts a significant electron-withdrawing effect on the adjacent amino group, which can influence its reactivity in nucleophilic substitutions and other transformations.
Moreover, the integration of 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid into supramolecular assemblies has been explored as a means to create stimuli-responsive materials. In a groundbreaking study published in *Nature Chemistry*, researchers demonstrated that this compound could serve as a key component in self-healing hydrogels that respond to changes in pH or temperature. These hydrogels exhibit remarkable mechanical resilience and have potential applications in tissue engineering and regenerative medicine.
In conclusion, 4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid stands out as a versatile and multifaceted chemical entity with vast potential across diverse fields. Its unique combination of functional groups and structural features makes it an invaluable tool for chemists seeking to design innovative materials and molecules. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing modern science is likely to grow even more prominent.
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